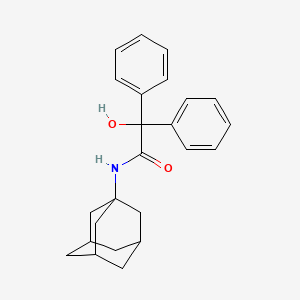![molecular formula C14H17NO5 B7541075 2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)
2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as salicyl-2-hydroxy-5-oxo-3-(oxolan-2-yl)propanoate or SHO. In
Wirkmechanismus
The mechanism of action of SHO is not fully understood. However, studies have shown that SHO can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. SHO can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
SHO has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of inflammatory cytokines. It can also induce apoptosis in cancer cells by activating the caspase pathway. In addition, SHO has been shown to have antioxidant properties and can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of SHO is that it is relatively easy to synthesize using a variety of methods. It is also stable and can be stored for long periods of time. However, one limitation of SHO is that it can be expensive to produce in large quantities. In addition, more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are many future directions for research on SHO. One area of research is its potential as an anti-inflammatory agent. More studies are needed to understand its mechanism of action and potential applications in treating inflammatory diseases. Another area of research is its potential as an anti-cancer agent. More studies are needed to understand its mechanism of action and potential applications in treating cancer. In addition, more research is needed to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have anti-inflammatory and anti-cancer properties. While more research is needed to fully understand its mechanism of action and potential applications, SHO shows promise as a potential therapeutic agent for a variety of diseases.
Synthesemethoden
SHO can be synthesized using a variety of methods, including the reaction of salicylic acid with ethyl oxalyl chloride and subsequent reaction with 2-hydroxy-3-(oxolan-2-yl)propan-1-amine. Another method involves the reaction of salicylic acid with ethyl oxalyl chloride and subsequent reaction with 2-amino-3-(oxolan-2-yl)propan-1-ol. Both methods have been used successfully to synthesize SHO.
Wissenschaftliche Forschungsanwendungen
SHO has been studied for its potential applications in scientific research. One area of research is its potential as an anti-inflammatory agent. Studies have shown that SHO can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Another area of research is its potential as an anti-cancer agent. Studies have shown that SHO can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-5-3-9(8-11(12)14(18)19)15-13(17)6-4-10-2-1-7-20-10/h3,5,8,10,16H,1-2,4,6-7H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGLZXAHGUEBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)


![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)


![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)

![3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)

